

In-Depth Technical Guide to Ustusolate C (CAS: 1188398-15-3)

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Compound of Interest

Compound Name: *Ustusolate C*

Cat. No.: *B1163740*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ustusolate C, a drimane sesquiterpenoid derived from the fungus *Aspergillus ustus*, has demonstrated notable cytotoxic effects against human cancer cell lines. This technical guide provides a comprehensive overview of the available scientific data on **Ustusolate C**, including its chemical properties, biological activity, and the experimental methodologies used for its characterization. This document is intended to serve as a foundational resource for researchers in oncology, natural product chemistry, and drug discovery.

Introduction

Ustusolate C (CAS Number: 1188398-15-3) is a natural product belonging to the drimane class of sesquiterpenoids. It is produced by the fungus *Aspergillus ustus*, specifically from strains isolated from marine environments, such as the rhizosphere soil of the mangrove plant *Bruguiera gymnorhiza*^{[1][2]}. Structurally, it is identified as 9 α -hydroxy-6 β -(7-hydroxyocta-2E,4E-dienoyloxy)-5 α -drim-7-en-11,12-olide. The compound has garnered interest within the scientific community due to its cytotoxic and anti-proliferative properties against various cancer cell lines.

Physicochemical Properties

A summary of the key physicochemical properties of **Ustusolate C** is presented in Table 1.

Table 1: Physicochemical Properties of **Ustusolate C**

Property	Value	Source
CAS Number	1188398-15-3	Internal Data
Molecular Formula	C ₂₃ H ₃₂ O ₆	[Internal Data]
Exact Mass	404.22 g/mol	[Internal Data]
Alternate Name	9α-hydroxy-6β-(7-hydroxyocta-2E,4E-dienoyloxy)-5α-drim-7-en-11,12-olide	[Internal Data]

Biological Activity: Cytotoxicity

Ustusolate C has been identified as having moderate cytotoxic activity against human lung carcinoma (A549) and human promyelocytic leukemia (HL-60) cells[1]. Quantitative analysis has established a specific inhibitory concentration for its anti-proliferative effects.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The reported IC₅₀ value for **Ustusolate C** against the A549 cell line is detailed in Table 2.

Table 2: In Vitro Cytotoxicity of **Ustusolate C**

Cell Line	Cancer Type	IC ₅₀ (μM)	Source
A549	Lung Carcinoma	10.50	[2]
HL-60	Promyelocytic Leukemia	10.5	[1]

For comparison, the cytotoxic activities of other drimane sesquiterpenoids isolated from *Aspergillus ustus* are presented in Table 3.

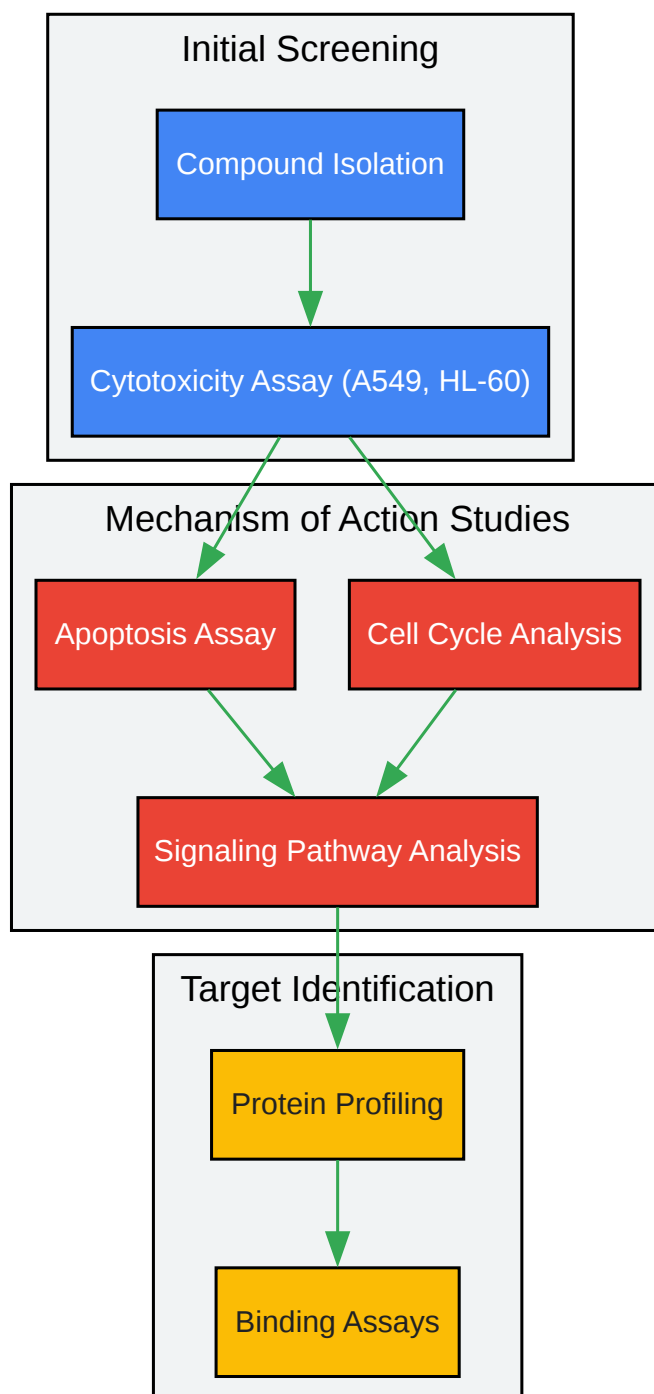
Table 3: Cytotoxicity of Related Drimane Sesquiterpenoids from *Aspergillus ustus*

Compound	Cell Line	IC ₅₀ (μM)	Source
Ustusolate A	A549	30.00	[2]
Ustusolate E	HL-60	9.0	
Ustusorane E	HL-60	0.13	

Mechanism of Action

The precise molecular mechanism of action for **Ustusolate C** has not yet been fully elucidated in the available scientific literature. However, research on other drimane sesquiterpenoids suggests potential mechanisms that may be relevant. Studies on related compounds have shown induction of apoptosis and cell cycle arrest in cancer cells. For instance, some drimane sesquiterpenoids have been observed to induce caspase-dependent apoptosis and cause cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells.

Further investigation is required to determine if **Ustusolate C** acts through similar pathways, such as the induction of apoptosis, cell cycle arrest, or other cytotoxic mechanisms. A proposed logical workflow for investigating the mechanism of action is presented in Figure 1.



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Figure 1. A logical workflow for the investigation of **Ustusolate C**'s mechanism of action.

Experimental Protocols

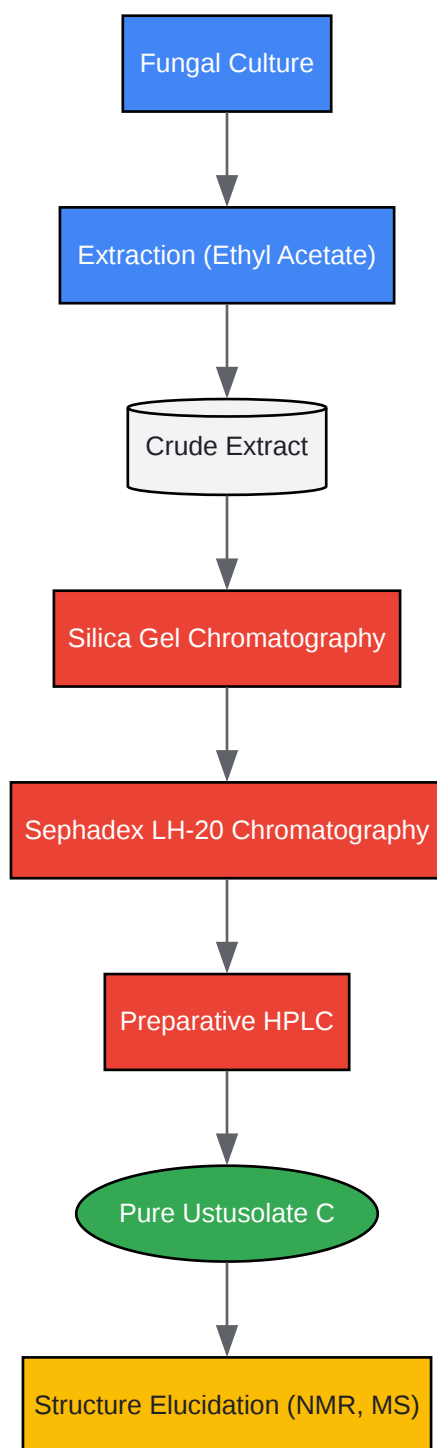
Detailed experimental protocols for the isolation and cytotoxicity assessment of **Ustusolate C** are based on methodologies reported for similar compounds from *Aspergillus ustus*.

Isolation and Purification of Ustusolate C

The following is a generalized protocol based on the isolation of drimane sesquiterpenoids from *Aspergillus ustus* 094102.

- **Fungal Culture:** The fungus *Aspergillus ustus* 094102 is cultured in a suitable liquid or solid medium under saline conditions (approximately 3.3% salt) to stimulate the production of secondary metabolites^[2].
- **Extraction:** The fungal culture is extracted with an organic solvent, typically ethyl acetate, to isolate the crude mixture of secondary metabolites.
- **Chromatographic Separation:** The crude extract is subjected to a series of chromatographic techniques for purification. This may include:
 - Silica gel column chromatography.
 - Sephadex LH-20 column chromatography.
 - Preparative High-Performance Liquid Chromatography (HPLC).
- **Structure Elucidation:** The structure of the purified **Ustusolate C** is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

A schematic of the isolation and purification workflow is provided in Figure 2.



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Figure 2. General workflow for the isolation and purification of **Ustusolate C**.

Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of **Ustusolate C** against A549 and HL-60 cells is typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Culture: A549 and HL-60 cells are cultured in appropriate media and conditions.
- Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of **Ustusolate C** and incubated for a specified period (e.g., 48 or 72 hours).
- MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
- Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- IC₅₀ Calculation: The IC₅₀ value is calculated from the dose-response curve.

Future Directions

While the cytotoxic potential of **Ustusolate C** has been established, further research is necessary to fully understand its therapeutic potential. Key areas for future investigation include:

- Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways affected by **Ustusolate C**.
- In Vivo Studies: Evaluation of the anti-tumor efficacy and toxicity of **Ustusolate C** in animal models.
- Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of **Ustusolate C** to identify more potent and selective compounds.

Conclusion

Ustusolate C is a drimane sesquiterpenoid with demonstrated cytotoxic activity against human lung and leukemia cancer cell lines. The available data provides a strong rationale for further investigation into its mechanism of action and potential as a lead compound in the development of novel anticancer agents. This technical guide consolidates the current knowledge on **Ustusolate C** to facilitate and encourage future research in this promising area.

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